![molecular formula C14H11NO3 B6378002 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% CAS No. 1258615-41-6](/img/structure/B6378002.png)
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
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Overview
Description
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (ACF-95) is a phenolic compound belonging to the group of aromatic aminocarboxylic acids. It is a white crystalline solid with a molecular formula of C9H10NO3 and a molecular weight of 179.17 g/mol. ACF-95 has a melting point of 125-127°C and a boiling point of 235-237°C. It is soluble in ethanol, methanol, and acetone and insoluble in water.
Scientific Research Applications
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cytochrome P-450. It has also been used to study the structure and function of proteins, as a substrate for the enzyme nitroreductase, and as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P-450, a family of enzymes involved in the metabolism of drugs and other compounds. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, an enzyme involved in the reduction of nitroaromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been suggested that it may act as an inhibitor of cytochrome P-450, which could potentially lead to the inhibition of drug metabolism. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, which could potentially lead to the inhibition of nitroaromatic compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for use in a variety of research applications. The main limitation of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
Due to its potential as an inhibitor of cytochrome P-450, future research could focus on the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on drug metabolism. In addition, further research could be conducted to explore the potential applications of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in organic synthesis. Other potential areas of research include the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on nitroreductase and its potential for use as an inhibitor of nitroaromatic compounds. Finally, further research could be conducted to explore the potential of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% as an inhibitor of other enzymes.
Synthesis Methods
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 6-(3-aminocarbonylphenyl)-2-hydrazine, which is then reacted with formic acid in the presence of a base catalyst to yield the desired product, 6-(3-aminocarbonylphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)10-4-1-3-9(7-10)12-6-2-5-11(8-16)13(12)17/h1-8,17H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHRBZSZOEFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685150 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminocarbonylphenyl)-2-formylphenol | |
CAS RN |
1258615-41-6 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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